Butyl glycolate

Solvent Selection Coating Formulation Volatility Control

Select butyl glycolate when formulation performance cannot be compromised. Its high boiling point (187–190 °C) and low volatility deliver superior flow, leveling, and gloss in nitrocellulose lacquers while preventing brush marks. In alkyd paints, it uniquely eliminates surface wrinkling during cure—a failure mode lower-boiling esters and ethers cannot address. For harringtonine-class API synthesis, the butyl ester moiety is structurally mandatory; alternative glycolate esters introduce chain-length errors requiring inefficient transesterification. Do not substitute.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 7397-62-8
Cat. No. B1266377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl glycolate
CAS7397-62-8
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CO
InChIInChI=1S/C6H12O3/c1-2-3-4-9-6(8)5-7/h7H,2-5H2,1H3
InChIKeyVFGRALUHHHDIQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Glycolate (CAS 7397-62-8): Procurement-Focused Technical Profile and Baseline Characterization


Butyl glycolate (CAS 7397-62-8), also known as butyl hydroxyacetate or glycolic acid butyl ester, is a glycolic acid derivative and polar ester solvent with the molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol [1]. It is characterized as a clear, colorless to pale yellow liquid with a faint, pleasant ester-like odor . Key physicochemical identifiers include a boiling point range of 187–190 °C (at 760 mmHg) , density of 1.019 g/mL at 20 °C , refractive index n20/D of 1.427 [2], and a flash point of 74 °C (closed cup) . The compound exhibits limited water solubility (≈ 46 g/L at 20 °C) and a calculated LogP of 0.38 at 25 °C . Commercially, it is available in technical (≥90% GC) and high-purity (≥97–98%) grades from major chemical suppliers [3]. Its structural features—an ester linkage combined with a free hydroxyl group—underpin its utility as both a high-boiling solvent and a reactive intermediate across coatings, pharmaceutical, and specialty chemical sectors .

Why Butyl Glycolate Cannot Be Indiscriminately Substituted: Physicochemical and Functional Differentiation from In-Class Analogs


Although butyl glycolate belongs to the glycolate ester family alongside methyl, ethyl, and propyl glycolates, as well as structurally related solvents like butyl lactate and butyl glycol (2-butoxyethanol), direct substitution frequently results in compromised performance in specific applications [1]. The differences arise from systematic variations in alkyl chain length and ester vs. ether backbone chemistry, which govern volatility (evaporation rate), solvency for target resins, and the capacity to prevent film defects such as blushing and wrinkling in coatings [2]. Procurement decisions based solely on broad chemical class—e.g., 'any glycolate ester' or 'any high-boiling ester'—ignore the quantitative differences in boiling point, density, refractive index, and water solubility that critically influence formulation stability, application window, and final aesthetic properties . The following evidence demonstrates that butyl glycolate's distinct profile, particularly when benchmarked against methyl glycolate, ethyl glycolate, butyl lactate, and butyl glycol, justifies its selection as the compound of choice for specific high-value industrial and pharmaceutical uses [3].

Butyl Glycolate Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Boiling Point and Evaporation Control: Butyl Glycolate vs. Shorter-Chain Glycolate Esters

Butyl glycolate exhibits a significantly higher boiling point than methyl glycolate and ethyl glycolate, translating to lower volatility and extended open time in coating applications [1]. Specifically, butyl glycolate boils at 187–190 °C (760 mmHg) , compared to 149–151 °C for methyl glycolate [2] and 158–159 °C for ethyl glycolate [3]. This 36–41 °C boiling point elevation directly correlates with a slower evaporation rate, which is critical for achieving proper flow and leveling in brush-applied paints and nitrocellulose lacquers before the film sets [4].

Solvent Selection Coating Formulation Volatility Control

Water Solubility and Hydrophobic Character: Butyl Glycolate vs. Ethyl Glycolate

Butyl glycolate has a water solubility of approximately 46 g/L at 20 °C , which is substantially lower than that of ethyl glycolate (which is miscible or highly soluble in water) . This reduced water affinity, quantified by a LogP of 0.38 for butyl glycolate compared to an estimated LogP of approximately -0.5 for methyl glycolate [1], contributes directly to its effectiveness as a blush preventive in cellulose acetate paints [2]. Blushing, or whitening of the paint film due to moisture absorption during drying, is mitigated because butyl glycolate lowers the hygroscopic nature of the film [3].

Solubility Parameter Coating Defect Prevention Blushing Resistance

Density and Formulation Compatibility: Butyl Glycolate vs. Butyl Lactate

Butyl glycolate exhibits a density of 1.019 g/mL at 20 °C , whereas butyl lactate has a lower density of 0.979–0.984 g/mL at 25 °C [1]. This density difference (≈ 0.035–0.040 g/mL) influences the settling behavior and phase compatibility in multi-component solvent blends and pigment dispersions [2]. Butyl glycolate's higher density aligns more closely with many common coating resins (e.g., alkyds, nitrocellulose), potentially reducing stratification and improving shelf stability of formulated products [3].

Coating Formulation Density Matching Polymer Compatibility

Defect Prevention in Coatings: Butyl Glycolate vs. Butyl Glycol (2-Butoxyethanol)

Butyl glycolate is explicitly documented as an effective blush preventive in cellulose acetate paints and a wrinkle preventive in alkyd paints [1], functions that are not characteristic of the ether analog butyl glycol (2-butoxyethanol) [2]. While direct quantitative defect frequency data are not available in the open literature, the mechanism is attributed to butyl glycolate's ester functionality and moderate polarity, which provide a better balance of solvency and evaporation rate compared to the ether, thereby mitigating moisture-induced whitening and uneven film curing [3].

Coating Defect Mitigation Blush Prevention Wrinkle Prevention

Pharmaceutical Intermediate Utility: Butyl Glycolate as a Building Block for Harringtonine Synthesis

Butyl glycolate is identified as an intermediate in the synthesis of harringtonine and related cephalotaxine ester anticancer alkaloids [1]. In contrast, shorter-chain glycolates (methyl, ethyl) are primarily employed as general solvents or in agrochemical building blocks, and butyl lactate is used mainly as a biodegradable solvent [2]. The specific utility of butyl glycolate in this complex natural product synthesis is tied to its butyl ester moiety, which provides the appropriate reactivity and steric profile for coupling steps .

Pharmaceutical Synthesis Anticancer Intermediate Harringtonine

Optimal Procurement and Application Scenarios for Butyl Glycolate Based on Quantified Differentiation


High-Gloss Nitrocellulose Lacquer Formulations Requiring Extended Open Time

Given its high boiling point (187–190 °C) and resulting low volatility, butyl glycolate is the preferred solvent additive when formulating nitrocellulose lacquers that must exhibit excellent flow, leveling, and high gloss with minimal brush marks [1]. The extended open time prevents premature film setting, enabling the finish to self-level and produce a smooth, defect-free surface. At typical addition rates of 3–5%, butyl glycolate significantly enhances gloss and smoothness . Substituting with lower-boiling methyl glycolate (149–151 °C) [2] would accelerate evaporation and increase the risk of orange peel and brush mark defects.

Cellulose Acetate Paint Systems Exposed to High Humidity

In high-humidity application environments, cellulose acetate paints are prone to blushing—a milky, whitened appearance caused by moisture absorption during drying [3]. Butyl glycolate, with its limited water solubility (≈ 46 g/L at 20 °C) and documented blush-preventive function [4], reduces the hygroscopic character of the drying film, maintaining clarity and uniform color. This performance is not reliably duplicated by more water-soluble glycolate esters (e.g., ethyl glycolate) or by ether-based solvents like butyl glycol [5].

Alkyd Resin Coatings for Smooth, Wrinkle-Free Films

Alkyd paints can develop surface wrinkling during curing due to uneven drying rates between the surface and underlying layers [6]. Butyl glycolate is specifically cited as a wrinkle preventive for alkyd paints [7]. Its moderate polarity and controlled evaporation rate promote uniform crosslinking and film formation, eliminating the surface texture defects that would otherwise necessitate sanding and reapplication. Butyl lactate, despite a similar boiling point, does not carry the same documented efficacy for wrinkle prevention [8].

Synthesis of Harringtonine and Related Anticancer Alkaloids

For medicinal chemistry and pharmaceutical manufacturing programs targeting harringtonine or harringtonine-class cephalotaxine esters, butyl glycolate is a required intermediate [9]. The butyl ester moiety is integral to the final API structure [10]. Procurement of alternative glycolate esters (e.g., methyl or ethyl glycolate) would introduce an incorrect alkyl chain, rendering the synthetic route invalid or requiring additional, inefficient transesterification steps .

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